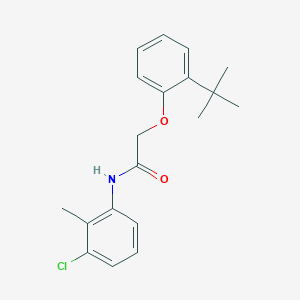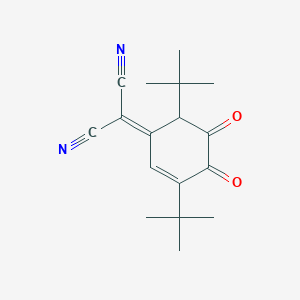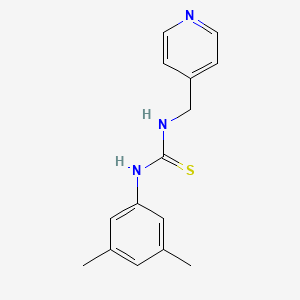![molecular formula C18H15IN2O2 B5233153 4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DIBO, and it is a versatile compound that can be used in a wide range of applications, from drug discovery to material science.
作用機序
The mechanism of action of DIBO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for viral replication and cancer cell growth. Specifically, DIBO has been shown to inhibit the activity of the integrase enzyme in HIV, which is essential for viral replication. In cancer cells, DIBO has been shown to induce cell death by activating the apoptotic pathway.
Biochemical and Physiological Effects:
DIBO has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DIBO can inhibit viral replication and induce cell death in cancer cells. Additionally, DIBO has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of DIBO is its versatility. It can be easily synthesized and can be used in a wide range of applications. Additionally, DIBO has been shown to have potent activity against a wide range of viruses and cancer cells, making it a promising candidate for drug discovery. However, one of the limitations of DIBO is its potential toxicity. Further studies are needed to fully understand the toxicity profile of DIBO and its potential side effects.
将来の方向性
There are several future directions for research on DIBO. One area of research is the development of DIBO-based drugs for the treatment of viral infections and cancer. Additionally, further research is needed to fully understand the mechanism of action of DIBO and its potential side effects. Finally, there is a need for the development of new synthesis methods for DIBO that are more efficient and cost-effective.
合成法
The synthesis of DIBO involves the reaction of 4-dimethylaminobenzaldehyde with 2-iodobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to form DIBO. This synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
DIBO has been extensively studied for its potential applications in drug discovery. It has been shown to have potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza. Additionally, DIBO has been shown to have anticancer activity, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2-iodophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-21(2)13-9-7-12(8-10-13)11-16-18(22)23-17(20-16)14-5-3-4-6-15(14)19/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQOBAHLYOGFE-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)



![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)

![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)
![sec-butyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5233149.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)
